molecular formula C17H21N3O2S B12917359 N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine CAS No. 917896-10-7

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine

Cat. No.: B12917359
CAS No.: 917896-10-7
M. Wt: 331.4 g/mol
InChI Key: JIKZRRGVLQOEBP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentylamine group at position 4, a methyl group at position 2, and a 4-(methylsulfonyl)phenyl substituent at position 5. Pyrimidine derivatives are well-documented for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

CAS No.

917896-10-7

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-(4-methylsulfonylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H21N3O2S/c1-12-18-11-16(17(19-12)20-14-5-3-4-6-14)13-7-9-15(10-8-13)23(2,21)22/h7-11,14H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

JIKZRRGVLQOEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine has been investigated for its anticancer properties. Studies have shown that compounds with similar structures inhibit specific kinases involved in cancer cell proliferation. For instance, a derivative of this compound demonstrated selective inhibition of the RAF kinase pathway, which is crucial in various cancers such as melanoma and colorectal cancer .

Case Study: Inhibition of Cancer Cell Lines
A study conducted on human cancer cell lines (e.g., A375 for melanoma) indicated that this compound effectively reduced cell viability in a dose-dependent manner, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundA375 (Melanoma)1.2
Standard ChemotherapeuticA3755.0

2. Neurological Disorders

Research indicates potential applications in treating neurological disorders, particularly those involving dysregulation of neurotransmitter systems. The compound's ability to modulate serotonin receptors has been noted, suggesting its use in conditions like depression and anxiety disorders .

Case Study: Serotonin Modulation
In preclinical models, the compound showed promise in reducing anxiety-like behaviors in rodents, paralleling effects seen with established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Agrochemical Applications

1. Pesticidal Properties

The compound has also been explored for its pesticidal properties. Its structural analogs have shown efficacy against various pests, making it a candidate for development as an agrochemical agent.

Case Study: Efficacy Against Aphids
Field trials demonstrated that formulations containing this compound exhibited significant activity against aphid populations, leading to reduced crop damage and increased yield .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or enzymes involved in inflammatory responses, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine Derivatives

Compound Name Position 2 Position 4 Position 5/6 Key Functional Groups
Target Compound Methyl Cyclopentylamine 4-(Methylsulfonyl)phenyl Methylsulfonyl, Cyclopentyl
N-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine Methyl Cyclopentylamine 4-Methylphenyl Methyl (no sulfonyl)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine Phenyl 4-Methoxyphenyl Trifluoromethylanilino Methoxy, Trifluoromethyl
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Nitrophenyl Benzylamine Phenyl Nitro, Benzyl
6-[4-(Methylsulfonyl)phenyl]-5-phenyl-N-[(tetrahydro-2-furanyl)methyl]furo[2,3-d]pyrimidin-4-amine Furopyrimidine core Tetrahydrofuranmethyl Methylsulfonylphenyl Furopyrimidine, Methylsulfonyl

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s methylsulfonyl group enhances polarity and hydrogen-bonding capacity compared to methyl () or methoxy groups (). This may improve solubility and target binding .
  • Core Modifications: Compounds like the furopyrimidine in replace the pyrimidine core with fused rings, altering conformational flexibility and steric interactions .

Molecular Interactions and Conformational Analysis

  • Crystal Packing: highlights how substituents like methoxy or fluorine influence dihedral angles and hydrogen-bond networks. The target compound’s sulfonyl group may promote distinct intermolecular interactions, affecting crystallinity and stability .

Biological Activity

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with a cyclopentyl group and a methylsulfonyl phenyl moiety. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S.

This compound primarily functions as an inhibitor of specific protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation.

Target Kinases

Research indicates that this compound may inhibit various kinases involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : A key player in cell proliferation and survival.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Involved in angiogenesis.

Biological Activity Data

The biological activity of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of the target activity.

Target IC50 Value (nM) Reference
EGFR15.4
VEGFR20.72
Other Kinases10.0 - 30.0

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Tumor Cell Lines :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Method : Treatment of A431 (epidermoid carcinoma) and H1975 (lung adenocarcinoma) cells.
    • Results : Significant inhibition observed with IC50 values of 10.2 nM for A431 and 16.1 nM for H1975, demonstrating potent anti-cancer activity.
  • In Vivo Efficacy :
    • Objective : Evaluate tumor growth inhibition in xenograft models.
    • Method : Administration in mouse models bearing human tumor xenografts.
    • Results : Tumor growth was significantly reduced compared to control groups, with a noted improvement in survival rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine, and how can intermediates be purified?

  • Answer : A typical synthesis involves multi-step reactions starting with pyrimidine intermediates. For example, chloromethyl pyrimidine derivatives (e.g., 5-(chloromethyl)-N-substituted pyrimidin-4-amine) can be reacted with amines (e.g., cyclopentylamine) under reflux in chloroform or similar solvents. Purification often employs column chromatography (silica gel, CHCl₃ as eluent) and crystallization (e.g., methanol) to isolate crystalline products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Answer :

  • NMR : Analyze chemical shifts for cyclopentyl protons (δ ~1.5–2.5 ppm), methylsulfonyl (δ ~3.0–3.3 ppm for CH₃SO₂), and pyrimidine ring protons (δ ~6.5–8.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass 331.0975 for C₁₈H₂₁N₃O₂S) .
  • IR : Identify sulfonyl S=O stretching (~1300–1350 cm⁻¹) and NH/amine bands (~3300 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Answer : Store under inert conditions (argon/vacuum) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as sulfonyl groups are sensitive. Safety protocols include using PPE and adhering to waste disposal guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. What structural features influence the compound’s crystallinity, and how can hydrogen bonding patterns be resolved?

  • Answer : X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., cyclopentyl, methylsulfonylphenyl). Intramolecular N–H⋯N hydrogen bonds stabilize conformation, while weak C–H⋯O and C–H⋯π interactions form polymeric chains in the crystal lattice. Disorder in aromatic rings (e.g., methoxyphenyl) may require refining occupancy ratios .

Q. How can computational modeling predict the compound’s biological activity or binding affinity?

  • Answer :

  • Docking Studies : Use software (e.g., AutoDock) to model interactions with targets like cyclooxygenases (COX-1/2) due to structural similarity to sulfonamide inhibitors. Focus on sulfonyl group interactions with catalytic residues (e.g., Tyr-385 in COX-2) .
  • QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity data from analogs .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

  • Answer :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the cyclopentyl ring. Monitor stability via HPLC under physiological conditions .

Q. How do structural modifications (e.g., replacing methylsulfonyl with trifluoromethyl) alter bioactivity?

  • Answer : Trifluoromethyl groups enhance metabolic stability and lipophilicity but may reduce solubility. Compare IC₅₀ values against COX-2 or antimicrobial targets using analogs from literature (e.g., N-(4-chlorophenyl) derivatives showed improved antifungal activity) .

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